![molecular formula C15H19N5O2 B2647383 N-(1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-3-(prop-2-enoylamino)propanamide CAS No. 2199041-08-0](/img/structure/B2647383.png)
N-(1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-3-(prop-2-enoylamino)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-3-(prop-2-enoylamino)propanamide, commonly known as PAPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. PAPP is a pyrazolopyridine derivative that has been synthesized using various methods.
作用机制
PAPP works by inhibiting the activity of a specific enzyme called ADAM10. ADAM10 plays a crucial role in the processing of various proteins, including amyloid precursor protein (APP), which is involved in the formation of amyloid-beta peptides. By inhibiting the activity of ADAM10, PAPP reduces the production of amyloid-beta peptides and prevents their accumulation in the brain.
Biochemical and Physiological Effects:
PAPP has been shown to have several biochemical and physiological effects. Studies have shown that PAPP inhibits the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. PAPP has also been shown to reduce the accumulation of amyloid-beta peptides in the brain, which could potentially slow down the progression of Alzheimer's disease.
实验室实验的优点和局限性
One of the significant advantages of PAPP is its potential use in treating various diseases, including cancer and Alzheimer's disease. PAPP has also been shown to have a high degree of selectivity towards ADAM10, which makes it a promising candidate for drug development. However, one of the limitations of PAPP is its low solubility, which could make it difficult to administer in vivo.
未来方向
There are several future directions for the study of PAPP. One of the areas of research is to develop more efficient synthesis methods for PAPP. Another area of research is to study the potential use of PAPP in treating other diseases, such as diabetes and cardiovascular diseases. Additionally, researchers could investigate the use of PAPP in combination with other drugs to enhance its therapeutic effects. Finally, researchers could study the potential use of PAPP as a diagnostic tool for various diseases.
合成方法
The synthesis of PAPP involves the reaction of 1-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-2-amine with 3-(prop-2-enoylamino)propanoic acid. The reaction is carried out in the presence of a coupling agent and a base. The final product is obtained after purification using column chromatography.
科学研究应用
PAPP has been studied extensively for its potential applications in various areas of scientific research. One of the significant applications of PAPP is in the field of cancer research. Studies have shown that PAPP inhibits the growth of cancer cells by inducing apoptosis. PAPP has also been studied for its potential use in treating Alzheimer's disease, where it has been shown to reduce the accumulation of amyloid-beta peptides in the brain.
属性
IUPAC Name |
N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-4-13(21)16-6-5-14(22)19-12-7-11-8-18-20(10(2)3)15(11)17-9-12/h4,7-10H,1,5-6H2,2-3H3,(H,16,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKQGUGNFIGGLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC=C(C=C2C=N1)NC(=O)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-3-(prop-2-enoylamino)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

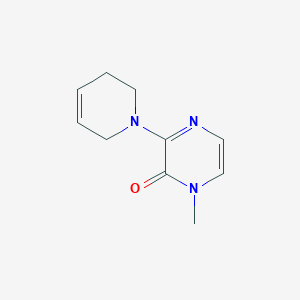
![(2,4-Dichlorophenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2647303.png)
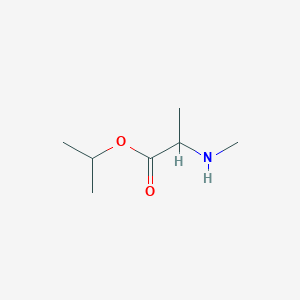
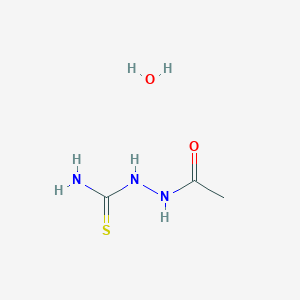
![3-Oxo-3-phenyl-N-[2-(trifluoromethyl)phenyl]-propanamide](/img/structure/B2647308.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B2647311.png)

![2-Morpholinobenzo[d]thiazol-6-yl 4-methoxybenzoate](/img/structure/B2647315.png)
![N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2647316.png)
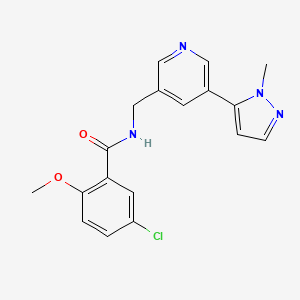
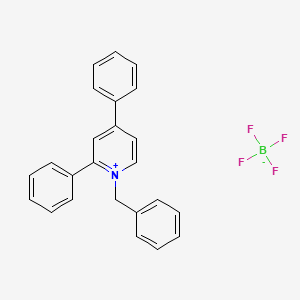
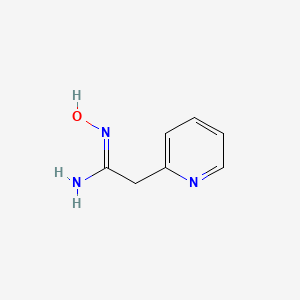
![Benzyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B2647322.png)